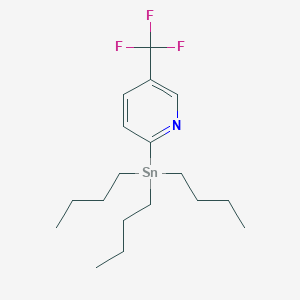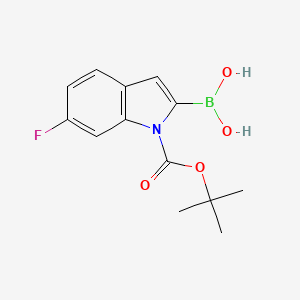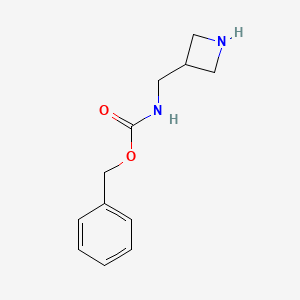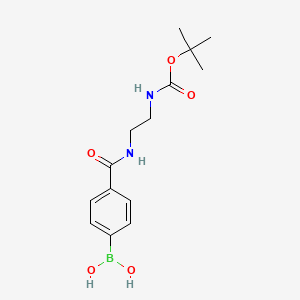
2-bromo-N-(pyrazin-2-yl)acetamide
Overview
Description
2-Bromo-N-(pyrazin-2-yl)acetamide is a chemical compound with the molecular formula C₆H₆BrN₃O and a molecular weight of 216.04 g/mol . It is characterized by the presence of a bromine atom attached to an acetamide group, which is further connected to a pyrazine ring. This compound is primarily used in research and development as a versatile small molecule scaffold .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-N-(Pyrazin-2-yl)Acetamide are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the formation of prostanoids, including prostaglandins and thromboxane, which are involved in inflammation and pain .
Mode of Action
This compound interacts with COX-1 and COX-2 enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound primarily affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the formation of prostanoids from arachidonic acid . This results in a decrease in inflammation and pain, as prostanoids are key mediators of these processes .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostanoids, leading to decreased inflammation and pain . The compound has shown potential anti-inflammatory, analgesic, and antimicrobial properties .
Biochemical Analysis
Biochemical Properties
2-Bromo-N-(pyrazin-2-yl)acetamide plays a significant role in biochemical reactions. It interacts with enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are involved in the formation of prostanoids, prostaglandins, and thromboxane A2 . These interactions inhibit the activity of COX enzymes, leading to reduced inflammation and pain. Additionally, this compound exhibits antimicrobial properties by interacting with bacterial cell membranes, disrupting their integrity and leading to cell death .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation . This compound also impacts gene expression by downregulating the expression of genes involved in inflammatory responses. Furthermore, this compound affects cellular metabolism by inhibiting the activity of enzymes involved in the synthesis of inflammatory mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with COX enzymes. By binding to the active sites of COX-1 and COX-2, this compound inhibits their enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in the production of inflammatory mediators, thereby reducing inflammation and pain. Additionally, this compound may interact with bacterial cell membranes, causing disruption and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and antimicrobial properties, with no significant loss of activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound may cause adverse effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, with optimal dosages providing maximum therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . This compound may also affect metabolic flux by inhibiting the activity of enzymes involved in the synthesis of inflammatory mediators . Additionally, this compound may influence metabolite levels by altering the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(pyrazin-2-yl)acetamide typically involves the reaction of pyrazin-2-ylamine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(pyrazin-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazin-2-ylacetamides.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of pyrazin-2-ylacetamines.
Scientific Research Applications
2-Bromo-N-(pyrazin-2-yl)acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Bromo-N-(quinolin-2-yl)acetamide: Contains a quinoline ring, offering different electronic properties.
2-Bromo-N-(thiazol-2-yl)acetamide: Features a thiazole ring, providing distinct reactivity.
Uniqueness
2-Bromo-N-(pyrazin-2-yl)acetamide is unique due to the presence of the pyrazine ring, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities .
Properties
IUPAC Name |
2-bromo-N-pyrazin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-3-6(11)10-5-4-8-1-2-9-5/h1-2,4H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCWELSTTLPNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)


![1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1438466.png)


![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)
![(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B1438474.png)



